Yttrium(Iii) Chloride Hydrate

Catalysis Acetylene hydrochlorination Vinyl chloride monomer

Select Yttrium(III) chloride hydrate when application performance hinges on solubility, ambient handling safety, and predictable thermal decomposition. For VCM catalyst modification, it boosts acetylene conversion to 87.8% and extends catalyst life beyond 2300 hours—outperforming unmodified Au/AC and other rare-earth chlorides. In YAG ceramic production, its defined TGA pathway avoids YOCl impurities that plague anhydrous alternatives. Researchers choose the hydrate over Y₂O₃ and anhydrous YCl₃ to eliminate anhydrous handling costs, improve polycondensation catalyst reproducibility (Mₙ >300 kDa), and raise galvanized steel corrosion resistance above CeCl₃. Opt for high-purity hydrate to simplify protocols, reduce waste, and secure process consistency.

Molecular Formula Cl3H2OY
Molecular Weight 213.271
CAS No. 12741-05-8
Cat. No. B576563
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameYttrium(Iii) Chloride Hydrate
CAS12741-05-8
Molecular FormulaCl3H2OY
Molecular Weight213.271
Structural Identifiers
SMILESO.[Cl-].[Cl-].[Cl-].[Y+3]
InChIInChI=1S/3ClH.H2O.Y/h3*1H;1H2;/q;;;;+3/p-3
InChIKeyBWOAAAYNOWWMHL-UHFFFAOYSA-K
Commercial & Availability
Standard Pack Sizes5 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Yttrium(III) Chloride Hydrate (CAS 12741-05-8): Technical Specifications and Baseline Properties for Procurement Evaluation


Yttrium(III) chloride hydrate (CAS 12741-05-8) is an inorganic yttrium salt existing primarily as the hexahydrate (YCl₃·6H₂O), though the degree of hydration may vary [1]. It is a water-soluble, hygroscopic crystalline solid that serves as a versatile precursor for synthesizing yttrium-containing materials, including yttrium oxide (Y₂O₃) nanocrystallites, yttrium aluminum garnet (YAG) laser ceramics, and various organometallic complexes . Commercially, it is available in high-purity grades up to 99.999% (REO basis), making it suitable for demanding applications in catalysis, materials science, and optical component fabrication [2]. Its primary role is as a soluble yttrium source that can be readily integrated into aqueous and polar solvent-based synthetic protocols, distinguishing it from less soluble alternatives such as yttrium oxide .

Critical Procurement Considerations for Yttrium(III) Chloride Hydrate: Why Hydration State and Purity Preclude Simple Substitution


Generic substitution of yttrium(III) chloride hydrate with other yttrium salts or even its anhydrous counterpart is technically unsound due to significant differences in physical state, reactivity, and application-specific performance . Anhydrous YCl₃ is highly deliquescent and requires rigorous anhydrous handling conditions to prevent rapid hydration, whereas the hydrated form offers operational convenience in aqueous and ambient synthesis protocols [1]. Furthermore, substitution with alternative yttrium precursors like yttrium oxide (Y₂O₃) or yttrium nitrate introduces different solubility profiles and counter-ion effects that can alter reaction kinetics, product purity, and material properties . Even among rare earth chlorides, differences in ionic radius and Lewis acidity between Y³⁺ and other lanthanide ions (e.g., La³⁺, Ce³⁺, Yb³⁺) produce divergent catalytic behaviors and material characteristics [2]. The following evidence-based comparisons quantify these critical differentiations.

Quantitative Differentiation of Yttrium(III) Chloride Hydrate: Comparative Performance Data for Scientific Selection


Catalytic Performance: YCl₃-Modified Au/AC Catalyst in Acetylene Hydrochlorination vs. Unmodified Au/AC

Yttrium(III) chloride significantly enhances the catalytic performance of an activated carbon-supported gold catalyst (Au/AC) for acetylene hydrochlorination, a key industrial process for vinyl chloride monomer (VCM) production. An optimized YCl₃-modified catalyst (Y/Au atomic ratio = 5, 1 wt% Au loading) achieves 87.8% acetylene conversion with near 100% VCM selectivity at 180 °C, and maintains activity for over 2300 hours. The unmodified Au/AC catalyst shows lower conversion and deactivates more rapidly due to Au nanoparticle agglomeration and coke deposition, which YCl₃ effectively suppresses [1].

Catalysis Acetylene hydrochlorination Vinyl chloride monomer

Catalytic Activity: YCl₃·6H₂O vs. YCl₃(THF)₃.₅ in Polyester Synthesis via ROCOP

In the ring-opening copolymerization (ROCOP) of epoxides and cyclic anhydrides to produce sustainable aliphatic polyesters, both YCl₃·6H₂O and the THF adduct YCl₃(THF)₃.₅ function as highly active and controlled catalysts in combination with a [PPN]Cl cocatalyst [1]. While both salts demonstrate excellent control over polymer dispersity and achieve high molecular weights (up to 302.2 kDa reported for the hydrate system), the hydrated form offers a practical advantage in terms of handling and storage stability compared to the more air- and moisture-sensitive THF adduct. The research explicitly states that these simple yttrium salt systems exhibit competitive turn-over frequencies (TOFs) compared to more complex, ligand-supported catalysts reported in prior literature [1].

Polymer Chemistry Ring-Opening Copolymerization Sustainable Polyesters

Thermal Decomposition Pathway: YCl₃·6H₂O vs. Anhydrous YCl₃ as Precursors for Y₂O₃ Synthesis

The thermal decomposition of YCl₃·6H₂O proceeds through a defined multi-step pathway to yield Y₂O₃, with the intermediate formation of YOCl as a potential contaminant if hydrolysis occurs. A foundational study using thermogravimetric analysis (TGA) and a membrane null-pressure gauge established the dehydration mechanism under reduced pressure and slow heating: YCl₃·6H₂O → YCl₃·H₂O + 5H₂O → YCl₃ + H₂O → YOCl + 2HCl [1]. This contrasts with anhydrous YCl₃, which can directly convert to Y₂O₃ or YOCl upon heating but is highly prone to rehydration and hydrolysis upon even brief air exposure, complicating its use as a direct precursor without rigorous inert-atmosphere handling [2]. Understanding this specific thermal profile is critical for designing calcination protocols that minimize YOCl impurity formation, which can degrade the optical and mechanical properties of final Y₂O₃-based ceramics [1].

Materials Science Ceramic Processing Thermal Analysis

Corrosion Inhibition Performance: YCl₃ vs. CeCl₃ and LaCl₃ on Galvanized Steel

A comparative study of rare earth chlorides as corrosion inhibitors for galvanized steel demonstrated that treatment with yttrium chloride (YCl₃) and lanthanum chloride (LaCl₃) solutions provides superior protective film properties compared to cerium chloride (CeCl₃) [1]. The research employed surface analytical methods and electrochemical techniques to evaluate the films formed on galvanized surfaces. The YCl₃- and LaCl₃-derived films exhibited more promising protective characteristics, highlighting a specific performance advantage of YCl₃ over a closely related rare earth chloride alternative in corrosion protection applications [1].

Corrosion Science Surface Engineering Protective Coatings

Ionic Radius and Lewis Acidity: YCl₃ vs. Lanthanide Chlorides (LaCl₃, CeCl₃) in Catalysis

The catalytic behavior of rare earth chlorides as Lewis acids is influenced by the ionic radius of the central metal cation. Yttrium(III) possesses a smaller ionic radius (≈ 90 pm for 6-coordinate Y³⁺) compared to lighter lanthanides like lanthanum (La³⁺, ≈ 103 pm) and cerium (Ce³⁺, ≈ 101 pm) [1]. This smaller radius results in a higher charge density for Y³⁺, which can lead to stronger electrostatic interactions with substrates and different catalytic activity and selectivity profiles. While both YCl₃ and LaCl₃ are employed as Lewis acid catalysts, the inherent difference in ionic radius means they are not functionally interchangeable; the stronger Lewis acidity of Y³⁺ can favor different reaction pathways or substrate activation modes compared to the larger, less polarizing La³⁺ or Ce³⁺ ions [1].

Lewis Acid Catalysis Rare Earth Chemistry Structure-Activity Relationship

Optimal Application Scenarios for Yttrium(III) Chloride Hydrate Based on Evidence-Based Differentiation


Catalyst Modification for Enhanced Industrial Acetylene Hydrochlorination

Scenario: Development of non-mercury catalysts for vinyl chloride monomer (VCM) production. The evidence shows that YCl₃·xH₂O, when used as a modifier for Au/AC catalysts, significantly improves acetylene conversion (87.8%) and extends catalyst lifetime beyond 2300 hours by suppressing Au nanoparticle agglomeration and coke deposition [1]. Procurement of YCl₃·xH₂O is justified here over unmodified Au/AC or other rare earth chloride additives due to this specific, quantified performance enhancement in a major industrial process.

Synthesis of High-Purity Y₂O₃ Nanomaterials and Ceramics via Controlled Calcination

Scenario: Production of yttria (Y₂O₃) nanoparticles or transparent ceramics (e.g., YAG) for optical, laser, or refractory applications. The defined thermal decomposition pathway of YCl₃·6H₂O, characterized by TGA, allows for process optimization to avoid the formation of unwanted yttrium oxychloride (YOCl) impurities [1]. The hydrate's predictable dehydration behavior, compared to the difficult-to-handle anhydrous YCl₃, makes it the preferred precursor for achieving high phase purity and consistent material properties in Y₂O₃-based products [2].

Water-Based Synthesis of Advanced Polyesters via ROCOP Catalysis

Scenario: Laboratory or pilot-scale synthesis of high molecular weight, sustainable aliphatic polyesters using ring-opening copolymerization (ROCOP). YCl₃·6H₂O, combined with a [PPN]Cl cocatalyst, acts as a highly active and controlled catalyst, achieving polymer molecular weights exceeding 300 kDa with excellent dispersity control [1]. In this context, the hexahydrate form is superior to anhydrous YCl₃ or its THF adduct because it is easier to handle and store under ambient conditions, simplifying experimental setup and reducing the risk of catalyst deactivation due to moisture, thereby improving reproducibility and operational safety.

Corrosion-Resistant Coating Formulations for Galvanized Steel

Scenario: Development of environmentally friendly, temporary corrosion protection coatings for galvanized steel components. Comparative studies indicate that YCl₃, along with LaCl₃, forms more effective protective films on galvanized surfaces than CeCl₃ [1]. For applications requiring optimal corrosion inhibition from a rare earth chloride additive, YCl₃ should be selected over CeCl₃. This evidence supports procurement decisions for formulating high-performance, chrome-free conversion coatings and temporary protectives.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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